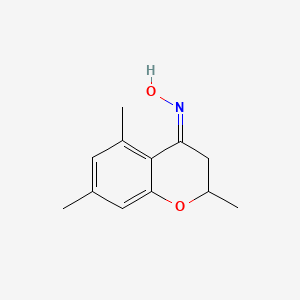
2,5,7-Trimethylchroman-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-oxima de 2,5,7-trimetilcromano-4-ona es un compuesto químico que pertenece a la clase de las oximas, que se caracterizan por la presencia de un grupo hidroxilamina unido a un átomo de carbono de un grupo carbonilo. Este compuesto se deriva de la 2,5,7-trimetilcromano-4-ona, un derivado de la cromano. Las cromanonas son conocidas por sus diversas actividades biológicas y se utilizan como bloques de construcción en la química medicinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 4-oxima de 2,5,7-trimetilcromano-4-ona típicamente implica la reacción de la 2,5,7-trimetilcromano-4-ona con clorhidrato de hidroxilamina en presencia de una base como el acetato de sodio. La reacción se lleva a cabo en un medio acuoso o alcohólico a temperaturas elevadas para facilitar la formación de la oxima .
Métodos de Producción Industrial
La producción industrial de oximas a menudo implica el uso de procesos de amoximación, donde las cetonas o los aldehídos reaccionan con amoníaco y peróxido de hidrógeno en presencia de un catalizador como la silicalita de titanio. Este método es eficiente y produce oximas de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-oxima de 2,5,7-trimetilcromano-4-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Las oximas pueden oxidarse a nitrilos utilizando agentes oxidantes como el hipoclorito de sodio.
Reducción: La reducción de las oximas puede producir aminas, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las oximas pueden participar en reacciones de sustitución, donde el grupo hidroxilamina es reemplazado por otros grupos funcionales
Reactivos y Condiciones Comunes
Oxidación: Hipoclorito de sodio, ácido acético.
Reducción: Hidruro de litio y aluminio, etanol.
Sustitución: Varios haluros de alquilo, bases como el hidróxido de sodio
Principales Productos Formados
Oxidación: Nitrilos.
Reducción: Aminas.
Sustitución: Oximas sustituidas con diferentes grupos funcionales
Aplicaciones Científicas De Investigación
La 4-oxima de 2,5,7-trimetilcromano-4-ona tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 4-oxima de 2,5,7-trimetilcromano-4-ona implica su interacción con objetivos moleculares específicos, como las enzimas. Por ejemplo, se sabe que las oximas reactivan la acetilcolinesterasa, una enzima inhibida por los compuestos organofosforados. Esta reactivación se produce a través del ataque nucleofílico de la oxima sobre la enzima fosforilada, lo que lleva a la liberación del grupo fosfato y la restauración de la actividad enzimática .
Comparación Con Compuestos Similares
Compuestos Similares
Pralidoxima: Una oxima utilizada como antídoto para el envenenamiento por organofosforados.
Obidoxima: Otra oxima con propiedades reactivas similares.
HI-6: Una oxima de amplio espectro con alta potencia reactiva.
Unicidad
La 4-oxima de 2,5,7-trimetilcromano-4-ona es única debido a sus características estructurales específicas, como la presencia de tres grupos metilo en el anillo de cromano, lo que puede contribuir a sus actividades biológicas y reactividad química distintas en comparación con otras oximas .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(NZ)-N-(2,5,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO2/c1-7-4-8(2)12-10(13-14)6-9(3)15-11(12)5-7/h4-5,9,14H,6H2,1-3H3/b13-10- |
Clave InChI |
PKTNFMVMFXRMFK-RAXLEYEMSA-N |
SMILES isomérico |
CC1C/C(=N/O)/C2=C(C=C(C=C2O1)C)C |
SMILES canónico |
CC1CC(=NO)C2=C(C=C(C=C2O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
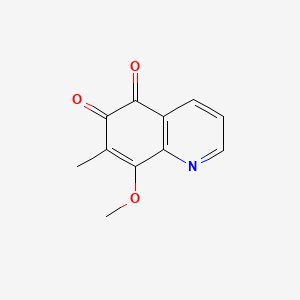
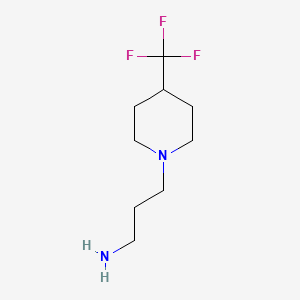
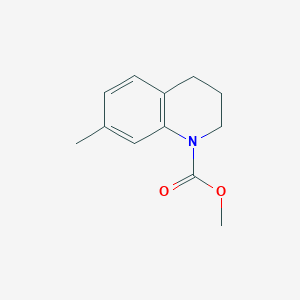

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
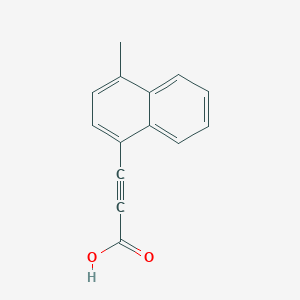
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)




![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
